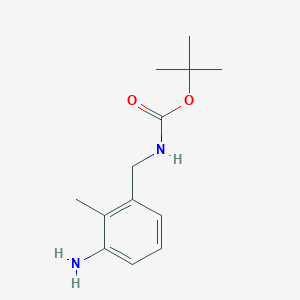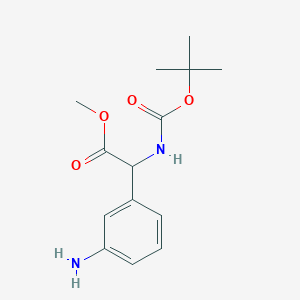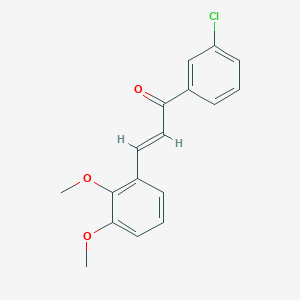
(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as Clomifene, is a non-steroidal fertility drug that is widely used in clinical practice. It is a selective estrogen receptor modulator (SERM) that is commonly used to treat infertility in women by inducing ovulation. Clomifene is also used in the treatment of male infertility, hypogonadism, and gynecomastia.
Mécanisme D'action
(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a selective estrogen receptor modulator (SERM) that acts as an estrogen antagonist in some tissues and as an estrogen agonist in others. It binds to estrogen receptors in the hypothalamus and pituitary gland, which leads to an increase in FSH and LH secretion. This, in turn, stimulates the development and release of mature eggs from the ovaries.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases the secretion of FSH and LH, which stimulates the development and release of mature eggs from the ovaries. It also increases testosterone levels in men with hypogonadism and improves sperm count and motility in men with oligospermia.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it is important to note that this compound is a fertility drug and should not be used for other purposes. It is also important to use the appropriate dosage and follow the recommended protocols when using this compound in lab experiments.
Orientations Futures
There are several potential future directions for research on (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. One area of interest is its potential use in the treatment of breast cancer. This compound has been shown to have anti-estrogenic effects in breast tissue, which may make it a promising treatment option for estrogen receptor-positive breast cancer.
Another area of interest is the potential use of this compound in the treatment of male infertility. Further research is needed to determine the optimal dosage and treatment protocols for this compound in men with hypogonadism and oligospermia.
Conclusion:
This compound is a non-steroidal fertility drug that is widely used in clinical practice. It is a selective estrogen receptor modulator (SERM) that is commonly used to treat infertility in women by inducing ovulation. This compound has also been studied for its potential use in male infertility, hypogonadism, and gynecomastia. Further research is needed to determine the optimal dosage and treatment protocols for this compound in these conditions.
Applications De Recherche Scientifique
(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been extensively studied for its clinical applications in the treatment of infertility. It is commonly used in the treatment of anovulatory infertility in women with polycystic ovary syndrome (PCOS). This compound induces ovulation by binding to estrogen receptors in the hypothalamus and pituitary gland, which leads to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion. This, in turn, stimulates the development and release of mature eggs from the ovaries.
In addition to its use in female infertility, this compound has also been studied for its potential use in male infertility. It has been shown to increase testosterone levels in men with hypogonadism and improve sperm count and motility in men with oligospermia.
Propriétés
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWSWIHGQVJIKX-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B3110466.png)
![2-[(2-Methoxyphenyl)methoxy]acetic acid](/img/structure/B3110479.png)








![tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3110518.png)
